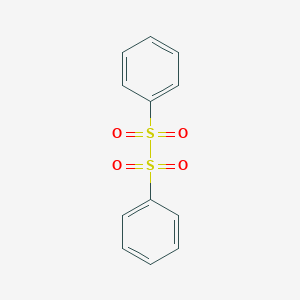

Diphenyl disulfone

Übersicht

Beschreibung

Diphenyl sulfone, also known as 1,1’-Sulfonyldibenzene, is an organosulfur compound with the formula (C6H5)2SO2 . It is a white solid that is soluble in organic solvents . It is used as a high-temperature solvent, particularly for processing highly rigid polymers, such as PEEK, which only dissolve in very hot solvents .

Synthesis Analysis

Diphenyl sulfone is produced by the sulfonation of benzene with sulfuric acid and oleum . Typical processes involve benzenesulfonic acid as an intermediate . It can also be produced from benzenesulfonyl chloride and benzene .

Molecular Structure Analysis

The molecular formula of Diphenyl sulfone is C12H10O2S . It has a molar mass of 218.27 g/mol . The structure consists of two phenyl groups attached to a sulfonyl group .

Chemical Reactions Analysis

Diphenyl sulfone acts as a high-temperature solvent and is used in the processing of highly rigid polymers . More detailed information about its chemical reactions would require specific experimental conditions or reactions to analyze.

Physical And Chemical Properties Analysis

Diphenyl sulfone has a density of 1.2±0.1 g/cm3 . It has a boiling point of 378.5±11.0 °C at 760 mmHg . The compound has a molar refractivity of 60.3±0.4 cm3 . It has 2 H bond acceptors and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

. . .

High-Temperature Solvent

Diphenyl sulfone is used as a high-temperature solvent . Such high-temperature solvents are useful for processing highly rigid polymers, such as PEEK, which only dissolve in very hot solvents .

Polymer Chemistry

In the field of polymer chemistry, Diphenyl sulfone can be used in the synthesis of high-performance polymers. The high-temperature solvent properties of Diphenyl sulfone make it ideal for this application .

Organic Synthesis

Diphenyl sulfone can be used in organic synthesis, particularly in reactions involving sulfur radicals . The unique properties of sulfur radicals have led to their use in a variety of chemical reactions .

Materials Science

In materials science, Diphenyl sulfone can be used in the creation of new materials. The ability of Diphenyl sulfone to act as a high-temperature solvent can facilitate the formation of materials with unique properties .

Biochemistry

While there is less information available on the use of Diphenyl sulfone in biochemistry, the properties of sulfur radicals suggest potential applications in this field .

Safety and Hazards

Wirkmechanismus

Target of Action

Diphenyl disulfone, also known as Dapsone, primarily targets bacterial synthesis of dihydrofolic acid . It competes with para-aminobenzoate for the active site of dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Dapsone inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthase . This competition inhibits nucleic acid synthesis, thereby preventing bacterial growth . The sulfonamide group of antibacterial drugs also works in this way .

Biochemical Pathways

The primary biochemical pathway affected by Dapsone is the synthesis of dihydrofolic acid . By inhibiting this pathway, Dapsone prevents the formation of folic acid, a vital component for bacterial DNA synthesis and cell division . This inhibition ultimately leads to the death of the bacteria .

Pharmacokinetics

Dapsone has a bioavailability of 70 to 80% and is primarily metabolized in the liver, mostly through CYP2E1-mediated processes . It has a protein binding capacity of 70 to 90% and an elimination half-life of 20 to 30 hours . The primary route of excretion is through the kidneys .

Result of Action

The molecular and cellular effects of Dapsone’s action primarily involve the inhibition of bacterial growth. By preventing the synthesis of dihydrofolic acid, Dapsone disrupts bacterial DNA synthesis and cell division, leading to bacterial death .

Eigenschaften

IUPAC Name |

benzenesulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S2/c13-17(14,11-7-3-1-4-8-11)18(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJVMJWCNFOERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146273 | |

| Record name | Diphenyl disulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl disulfone | |

CAS RN |

10409-06-0 | |

| Record name | Diphenyl disulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl disulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL DISULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9F86432DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

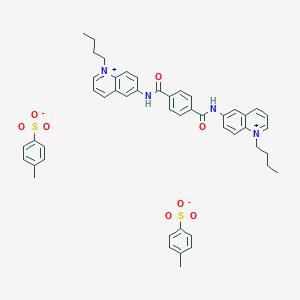

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

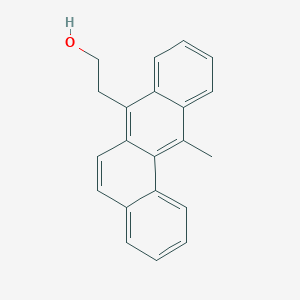

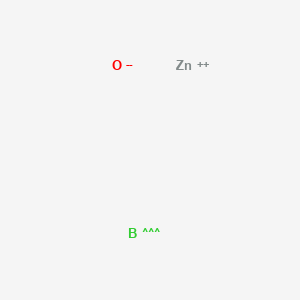

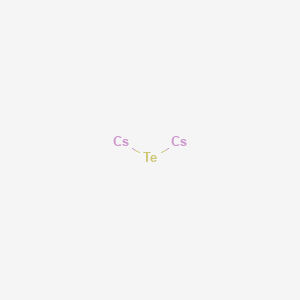

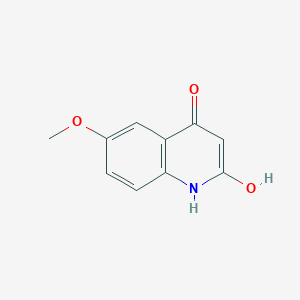

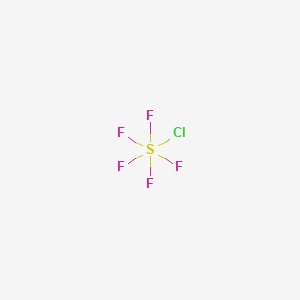

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of diphenyl disulfone and what are the key bond lengths observed in its crystal structure?

A1: Diphenyl disulfone (C12H10O4S2) features a sulfur-sulfur bond flanked by two sulfonyl groups, each connected to a phenyl ring. X-ray diffraction studies revealed the following average bond lengths: * S-S: 2.193 Å []* S=O: 1.428 Å []* S-C: 1.753 Å []

Q2: How does diphenyl disulfone behave upon exposure to UV light?

A2: Irradiating diphenyl disulfone with UV light triggers its decomposition, yielding a pair of phenylsulfonyl radicals. This photolysis process leads to the formation of various products, including arenesulfonic acids, arenesulfonic anhydrides, thiolsulfonates, diaryl sulfones, biaryls, and sulfur dioxide. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)